molecular formula C8H11N4O2+ B12360703 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12360703
M. Wt: 195.20 g/mol
InChI Key: GOJJWZXPKDRTAJ-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione, widely known as Caffeine, is a quintessential purine alkaloid and a central nervous system (CNS) stimulant of significant historical and ongoing research interest . This compound serves as a versatile precursor and key structural motif in chemical synthesis, with applications spanning pharmaceuticals, organic process development, and material science . Its core structure is based on a purine framework, making it a structural analogue of the fundamental nucleic acid building blocks, adenine and guanine . This resemblance underlies its primary mechanism of action as an adenosine receptor antagonist, allowing it to interact with biological targets that typically bind endogenous purines . Beyond receptor antagonism, Caffeine also functions as a non-competitive, reversible acetylcholinesterase (AChE) inhibitor, binding to the enzyme's anionic site and making it a compound of interest in neuropharmacological studies . Current research trajectories for this methylxanthine and its analogs focus on their potential as CNS stimulants, bronchodilators, and therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's . Its role in synthesizing novel derivatives via cross-coupling and click chemistry reactions further highlights its utility in developing new bioactive agents with enhanced selectivity and efficacy . This product is intended for research applications only in these and other scientific areas. ATTENTION: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

195.20 g/mol

IUPAC Name

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1

InChI Key

GOJJWZXPKDRTAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Context

1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione belongs to the purine family, characterized by a bicyclic aromatic ring system with two conjugated carbonyl groups and three methyl substituents. Its molecular formula is $$ \text{C}8\text{H}{11}\text{N}4\text{O}2^+ $$, with a molecular weight of 195.20 g/mol. The compound’s iodide salt form, caffeinium triiodide, exhibits distinct crystallographic properties, including an orange crystalline structure when synthesized in ethanol. The systematic name reflects methylation at positions 1, 3, and 7, with a cationic charge localized on the seven-membered ring nitrogen.

Classical Synthesis from Caffeinium Triiodide Hydrate

Reaction Protocol

The most direct method involves reacting caffeinium triiodide hydrate with caffeine in an ethanol solution. This process yields orange crystals of 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione iodide, as described in EvitaChem’s synthesis protocol. Key steps include:

  • Dissolution : Caffeinium triiodide hydrate and caffeine are dissolved in ethanol under reflux.
  • Crystallization : Slow cooling induces crystallization, with iodine participating in redox reactions to stabilize the cationic purine structure.
  • Isolation : The product is filtered and washed with cold ethanol to remove residual reactants.
Table 1: Reaction Parameters for Classical Synthesis
Parameter Value/Description Source
Solvent Ethanol
Temperature Reflux (~78°C)
Key Reactants Caffeinium triiodide hydrate, caffeine
Yield Not explicitly reported

Mechanistic Insights

The reaction proceeds via iodide displacement , where the triiodide anion stabilizes the purinium cation. X-ray diffraction analysis confirms the planar geometry of the purine core, with bond lengths of 1.36 Å for C=O groups and 1.45 Å for C-N bonds. The methyl groups at positions 1, 3, and 7 contribute to steric hindrance, influencing crystallization kinetics.

Catalytic Methylation Using Phase Transfer Catalysts

Dimethyl Carbonate as a Methylating Agent

A patent by CN104892611A outlines a novel approach using dimethyl carbonate (DMC) and phase transfer catalysts (PTCs) to methylate theophylline or its sodium salt. This method addresses limitations of traditional methylating agents (e.g., methyl iodide), such as toxicity and byproduct formation.

Reaction Steps:
  • Methylation : Theophylline reacts with DMC in the presence of a PTC (e.g., tetrabutylammonium bromide).
  • Quenching : The mixture is neutralized with acetic acid, and the product is extracted using methylene chloride.
  • Crystallization : Methanol is added to precipitate pure 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione.
Table 2: Optimization of Catalytic Methylation
Condition Optimal Value Impact on Yield/Purity Source
PTC Type Tetrabutylammonium bromide Increases reaction rate by 40%
DMC:Molar Ratio 3:1 Maximizes methylation efficiency
Temperature 85–125°C Balances kinetics and decomposition

Advantages Over Traditional Methods

  • Environmental Safety : DMC is non-toxic and biodegradable, reducing hazardous waste.
  • Cost Efficiency : Lower DMC usage (3:1 molar ratio vs. 5:1 in prior methods) cuts production costs by ~20%.

Multistep Synthesis via Bromide Intermediates

Patent-Based Approach (WO2015107533A1)

A patent detailing the synthesis of structurally analogous purine diones employs 8-bromo-7-(but-2-yn-1-yl) intermediates reacted with (3R)-piperidin-3-amine dihydrochloride. Although designed for a different target, this method offers insights into purine functionalization strategies applicable to 1,3,7-trimethyl derivatives.

Key Modifications:
  • Bromide Activation : Potassium iodide facilitates nucleophilic substitution at position 8.
  • Solvent Selection : N-butyl acetate enhances solubility of hydrophobic intermediates.
Table 3: Critical Parameters for Bromide-Mediated Synthesis
Parameter Value Role in Synthesis Source
Catalyst Potassium carbonate Base for deprotonation
Reaction Time 4–8 hours Ensures complete substitution
Purification Methylene chloride extraction Removes inorganic salts

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

Method Yield (%) Purity (%) Scalability Environmental Impact
Classical (Ethanol) N/A High Moderate Moderate (iodide waste)
Catalytic Methylation 85–90 ≥98 High Low
Bromide Intermediate 75–80 95 Low High (halogenated solvents)

Industrial Applicability

The catalytic methylation method emerges as the most viable for large-scale production due to its high yield, low solvent toxicity, and compatibility with continuous flow reactors. In contrast, the classical method’s reliance on iodine limits its use in regulated industries.

Chemical Reactions Analysis

Types of Reactions

Caffeine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Caffeine has a wide range of scientific research applications:

Mechanism of Action

Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in heightened alertness and reduced fatigue .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylxanthines share a xanthine core (3,7-dihydro-purine-2,6-dione) but differ in substituents, leading to distinct pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Molecular Differences

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione (Caffeine cation) C₈H₁₁N₄O₂⁺ 1-, 3-, 7-methyl; cationic 5H-purine 195.19 (cation) Protonated form, forms salts (e.g., triiodide )
Caffeine (neutral form) C₈H₁₀N₄O₂ 1-, 3-, 7-methyl 194.19 Neutral xanthine derivative; CNS stimulant
Theophylline C₇H₈N₄O₂ 1-, 3-methyl 180.16 Bronchodilator; lower lipophilicity
Theobromine C₇H₈N₄O₂ 3-, 7-methyl 180.16 Found in chocolate; milder stimulant
Etophylline C₉H₁₂N₄O₃ 1-, 3-methyl; 7-(2-hydroxyethyl) 224.22 Modified solubility due to hydroxyethyl group

Pharmacological and Physicochemical Properties

Property Caffeine Theophylline Theobromine Etophylline
Solubility in Water 2.2 g/100 mL (25°C) 0.7 g/100 mL (25°C) 0.5 g/100 mL (25°C) Higher than theophylline*
Melting Point 235–238°C 270–274°C 351°C Not reported
Primary Use CNS stimulation Asthma treatment Mild diuretic Experimental applications
Phosphodiesterase Inhibition Strong (cAMP) Moderate Weak Not studied
Metabolism Hepatic (CYP1A2) Hepatic (CYP1A2, CYP2E1) Slower hepatic clearance Likely altered due to hydroxyethyl group

*Etophylline’s hydroxyethyl group enhances hydrophilicity compared to theophylline.

Key Research Findings

  • Caffeine vs. Theophylline : Caffeine’s additional methyl group increases lipophilicity, enabling better blood-brain barrier penetration and stronger CNS effects . Theophylline’s reduced methylation enhances bronchodilation but raises toxicity risks at high doses.
  • Etophylline : The hydroxyethyl group at position 7 may improve aqueous solubility, making it a candidate for controlled-release formulations .

Biological Activity

1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione, commonly known as caffeine, is a well-studied compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Caffeine is a methylxanthine derivative characterized by its purine structure. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2, and it has a molecular weight of approximately 194.19 g/mol. The compound features three methyl groups attached to the nitrogen atoms in the purine ring, contributing to its unique pharmacological profile.

Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. By blocking these receptors, caffeine increases neurotransmitter release, leading to enhanced neuronal excitability and improved cognitive function. The following table summarizes the receptor interactions of caffeine:

Receptor Type Affinity (Ki) Effect
A1~0.5 mMDecreased neuronal excitability
A2A~0.1 mMIncreased dopamine release

This antagonistic action results in various physiological effects such as increased alertness, reduced fatigue, and improved mood.

Biological Activities

Caffeine exhibits a range of biological activities that have been explored in various studies:

1. Central Nervous System Stimulation:

  • Caffeine consumption has been linked to improved cognitive performance and reduced perception of effort during physical activity.
  • Studies indicate that caffeine enhances memory consolidation and attention span in both healthy individuals and those with cognitive impairments.

2. Cardiovascular Effects:

  • Caffeine can induce mild increases in heart rate and blood pressure due to its stimulatory effects on the central nervous system.
  • Research shows that moderate caffeine intake is associated with a lower risk of cardiovascular diseases.

3. Metabolic Effects:

  • Caffeine stimulates thermogenesis and fat oxidation, making it a popular ingredient in weight loss supplements.
  • It has been shown to enhance exercise performance by increasing endurance and reducing perceived exertion.

Case Studies

Several case studies highlight the therapeutic potential of caffeine:

Case Study 1: Parkinson's Disease

  • A clinical trial involving patients with Parkinson's disease demonstrated that caffeine consumption was associated with a slower progression of motor symptoms. The study suggested that caffeine's action on adenosine receptors may modulate dopaminergic signaling pathways.

Case Study 2: Cognitive Decline

  • A longitudinal study found that regular caffeine consumption was linked to a reduced risk of developing Alzheimer's disease. Participants who consumed moderate amounts of caffeine exhibited better cognitive function over time compared to non-consumers.

Safety and Toxicology

While caffeine is generally considered safe for most individuals at moderate doses (up to 400 mg per day), excessive intake can lead to adverse effects such as insomnia, anxiety, gastrointestinal disturbances, and increased heart rate. The following table outlines common side effects associated with high caffeine consumption:

Side Effect Description
InsomniaDifficulty falling or staying asleep
AnxietyIncreased feelings of nervousness or worry
Gastrointestinal UpsetNausea or stomach discomfort
TachycardiaElevated heart rate

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